molecular formula C12H19Br2ClN2O B587894 Brombuterol-d9 Hydrochloride CAS No. 1353867-94-3

Brombuterol-d9 Hydrochloride

Cat. No.: B587894
CAS No.: 1353867-94-3
M. Wt: 411.61
InChI Key: XGPFKIAOVSGRSY-KYRNGWDOSA-N
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Description

Brombuterol-d9 Hydrochloride is a deuterium-labeled analog of Brombuterol Hydrochloride, a compound known for its activity as a beta-adrenergic receptor agonist. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and toxicology .

Mechanism of Action

Target of Action

Bromobuterol-d9, also known as Brombuterol-d9 Hydrochloride, primarily targets the β-adrenergic receptor . The β-adrenergic receptors are part of the G protein-coupled receptor superfamily and play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolism. By acting on these receptors, Bromobuterol-d9 can influence various physiological processes.

Mode of Action

As a β-adrenergic receptor agonist , Bromobuterol-d9 binds to the β-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural hormones in the body . This binding triggers a series of intracellular events, leading to the activation of the enzyme adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cAMP lead to various physiological responses, such as relaxation of bronchial smooth muscle and increased heart rate.

Result of Action

The molecular and cellular effects of Bromobuterol-d9’s action primarily involve the relaxation of bronchial smooth muscle and an increase in heart rate due to its agonistic action on β-adrenergic receptors . These effects make it potentially useful in the treatment of conditions like asthma and other obstructive airway diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brombuterol-d9 Hydrochloride involves the incorporation of deuterium atoms into the Brombuterol molecule. This process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the bromine atoms and form the final hydrochloride salt. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions: Brombuterol-d9 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols or ketones, while reduction can produce deuterated amines .

Scientific Research Applications

Brombuterol-d9 Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Brombuterol-d9 Hydrochloride: The primary uniqueness of this compound lies in its deuterium labeling. This isotopic modification allows for more precise studies of metabolic pathways and reaction mechanisms, as deuterium atoms provide a distinct mass difference that can be detected using advanced analytical techniques. This makes this compound an invaluable tool in both basic and applied research .

Properties

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPFKIAOVSGRSY-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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